
Ethyl 3-methoxy-2-(methylamino)benzoate
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Overview
Description
Ethyl 3-methoxy-2-(methylamino)benzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a methoxy group, and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methoxy-2-(methylamino)benzoate can be synthesized through several synthetic routes. One common method involves the methylation of 3-amino-2-methoxybenzoic acid followed by esterification with ethanol. The reaction typically requires the use of a methylating agent such as methyl iodide or dimethyl sulfate and a base like sodium hydroxide to facilitate the methylation process. The esterification step can be carried out using an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-2-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylamino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoate derivatives.
Scientific Research Applications
Ethyl 3-methoxy-2-(methylamino)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-2-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-methoxy-2-(methylamino)benzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-methoxybenzoate: Lacks the methylamino group, resulting in different chemical properties and reactivity.
Ethyl 2-(methylamino)benzoate: Similar but with the methoxy group in a different position on the benzene ring.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-methoxy-2-(methylamino)benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis is recommended, starting with nitro reduction and esterification. For example, nitro intermediates can be reduced using hydrazine hydrate with a Pb/C catalyst under reflux conditions (e.g., ethanol, 80°C) to yield amino derivatives . Subsequent methylation of the amino group can be achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR should resolve methoxy (δ ~3.8–3.9 ppm), methylamino (δ ~2.5–3.0 ppm), and ester carbonyl (δ ~165–170 ppm) groups. Aromatic protons will show distinct splitting patterns due to substitution .
- X-ray Crystallography : Slow evaporation in a solvent like dichloromethane/hexane can yield single crystals. SHELXL (via SHELX suite) is recommended for refinement, using high-resolution data (e.g., Mo-Kα radiation, 0.8 Å resolution) to resolve positional disorder in flexible groups .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar byproducts. For challenging separations, preparative HPLC (C18 column, acetonitrile/water mobile phase) or recrystallization from ethanol/water mixtures can isolate the compound with >95% purity. Monitor purity via TLC (Rf ~0.3 in hexane/EtOAc 3:1) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) during characterization be resolved?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity between methylamino and methoxy groups .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify misassignments .
- Alternative Techniques : High-resolution mass spectrometry (HRMS) confirms molecular formula, while IR spectroscopy validates functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-donating methoxy and methylamino groups activate the ester toward nucleophilic attack. Kinetic studies (e.g., varying nucleophile concentration in THF at 25°C) can determine rate constants. Hammett plots (σ⁺ substituent constants) correlate substituent effects with reactivity, while DFT calculations (e.g., NBO analysis) reveal charge distribution at the carbonyl carbon .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, nitro groups) at the 4- or 5-position of the benzene ring via electrophilic substitution .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) or cell viability assays (e.g., MTT on cancer cell lines). Compare IC₅₀ values to identify critical substituents .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonding with the methylamino group and steric effects of methoxy .
Q. What strategies address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane, acetone/water) to induce slow nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours enhances crystal quality.
- Additives : Small amounts of co-solvents (e.g., glycerol) or ions (e.g., NH₄⁺) can stabilize crystal packing .
Properties
IUPAC Name |
ethyl 3-methoxy-2-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(13)8-6-5-7-9(14-3)10(8)12-2/h5-7,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAVPXGCJJWUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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